Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate
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Overview
Description
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoroborate group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The tert-butoxycarbonyl (Boc) protecting group attached to the indole moiety provides additional stability and selectivity in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate typically involves the following steps:
Protection of Indole: The indole is first protected with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Trifluoroborate: The Boc-protected indole is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the desired trifluoroborate compound. This step often requires a palladium catalyst and a base to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of indole are protected with Boc groups using automated reactors.
Catalytic Coupling: The Boc-protected indole is then subjected to catalytic coupling with potassium trifluoroborate in industrial reactors, ensuring high yield and purity through optimized reaction conditions and continuous monitoring.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases employed in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates and conditions used.
Scientific Research Applications
Chemistry
In chemistry, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate is extensively used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its role in Suzuki-Miyaura coupling makes it a crucial reagent for constructing complex molecular architectures.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds essential for drug discovery.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate exerts its effects primarily involves the Suzuki-Miyaura coupling reaction. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, replacing the halide.
Reductive Elimination: The final step involves reductive elimination, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Uniqueness
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate is unique due to its indole core, which imparts specific electronic and steric properties. This makes it particularly useful in synthesizing indole-containing compounds, which are prevalent in natural products and pharmaceuticals. The Boc protecting group also provides additional stability, making it easier to handle and use in various synthetic applications.
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-8-10(14(15,16)17)9-6-4-5-7-11(9)18;/h4-8H,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXBMCWOZEIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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